1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Drug Design Physicochemical Profiling Sulfonamide SAR

1-{[1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS 1020454-14-1) is a synthetic sulfonamide derivative featuring a 1-acyl-3,5-dimethylpyrazole core bearing an azepane sulfonamide at the 4-position and a 3,4-dimethoxybenzoyl substituent at N1. The compound belongs to a broader class of pyrazole sulfonamides that have been investigated as sigma receptor inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents.

Molecular Formula C20H27N3O5S
Molecular Weight 421.5 g/mol
CAS No. 1020454-14-1
Cat. No. B6562544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
CAS1020454-14-1
Molecular FormulaC20H27N3O5S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3
InChIInChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)16-9-10-17(27-3)18(13-16)28-4/h9-10,13H,5-8,11-12H2,1-4H3
InChIKeyUIGCCMCUERBFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS 1020454-14-1): Core Structural and Pharmacophore Profile for Procurement Decision-Making


1-{[1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS 1020454-14-1) is a synthetic sulfonamide derivative featuring a 1-acyl-3,5-dimethylpyrazole core bearing an azepane sulfonamide at the 4-position and a 3,4-dimethoxybenzoyl substituent at N1 . The compound belongs to a broader class of pyrazole sulfonamides that have been investigated as sigma receptor inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents . Its molecular formula is C20H27N3O5S with a molecular weight of 421.5 g/mol, and it exhibits predicted physicochemical properties including a clogP of 0.25 and a topological polar surface area (TPSA) of 87.23 Ų, placing it within Lipinski's Rule of Five space for oral drug-likeness .

Why Generic Substitution of 1-{[1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane Is Not Scientifically Valid


Close structural analogs of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane cannot be assumed functionally interchangeable due to the convergent impact of three independently variable pharmacophoric modules—the N1-acyl substituent, the sulfonamide heterocycle, and the pyrazole C3/C5 alkyl groups—on target binding, selectivity, and ADME properties. Patents disclosing pyrazole sulfonamide sigma receptor ligands (e.g., WO2011147910A1) demonstrate that even minor substituent changes on the pyrazole N1 position produce substantial shifts in receptor subtype selectivity . Furthermore, class-level evidence from pyrazole-sulfonamide carbonic anhydrase inhibitor series shows that alterations to the sulfonamide nitrogen substituent can modulate hCA I versus hCA II isoform selectivity by orders of magnitude . This structural sensitivity necessitates compound-specific, data-driven evaluation for any research or procurement decision involving this chemotype.

Quantitative Differentiation Evidence for 1-{[1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane vs. Closest Analogs


Azepane vs. Piperidine Sulfonamide: Ring Size Modulates Predicted Lipophilicity and Steric Bulk

The target compound bears a seven-membered azepane sulfonamide, distinguishing it from the six-membered piperidine analog (CAS 1020454-19-6). The azepane ring introduces greater conformational flexibility and a larger steric footprint, predicted to alter target binding pocket accommodation relative to the piperidine congener. The azepane derivative has a molecular weight of 421.5 g/mol versus 407.5 g/mol for the piperidine analog .

Drug Design Physicochemical Profiling Sulfonamide SAR

3,4-Dimethoxybenzoyl vs. 3,4-Diethoxybenzoyl: Alkoxy Chain Length Impacts Predicted Lipophilicity

The target compound incorporates a 3,4-dimethoxybenzoyl group (two methoxy substituents), while the closest matched analog (CAS 1020454-44-7) bears a 3,4-diethoxybenzoyl group. The two-carbon extension in the alkoxy substituents is predicted to increase lipophilicity in the diethoxy analog. The target dimethoxy compound has a molecular weight of 421.5 g/mol compared to 449.6 g/mol for the diethoxy analog, a difference of 28.1 g/mol driven solely by the four additional methylene units in the alkoxy chains .

Lipophilicity ADME Prediction Acyl Substituent SAR

Benzodioxole Carbonyl vs. Dimethoxybenzoyl: Heterocyclic vs. Open-Chain Acyl Group Alters Hydrogen Bonding Capacity

The benzodioxole analog (CAS 942852-05-3) replaces the 3,4-dimethoxybenzoyl group of the target compound with a 2H-1,3-benzodioxole-5-carbonyl moiety. This substitution converts two independent methoxy groups into a conformationally constrained methylenedioxy ring, reducing the number of rotatable bonds and altering hydrogen bond acceptor geometry. The target compound retains two freely rotating methoxy groups capable of independent hydrogen bond interactions, whereas the benzodioxole constrains the oxygen atoms into a fixed geometry .

Hydrogen Bonding Bioisosterism Acyl Substituent Design

Benzoyl-Type Acyl vs. Sulfonyl-Type N1-Substituent: Fundamental Difference in Electrophilic Character and Metabolic Stability

The target compound features an amide-like benzoyl linkage at the pyrazole N1 position, whereas a series of analogs (e.g., CAS 956270-95-4) incorporate a sulfonyl linkage (benzenesulfonyl-type) at the same position. The carbonyl spacer in the target compound is less electron-withdrawing than the sulfonyl spacer, resulting in different electronic distribution across the pyrazole ring. This electronic difference is predicted to affect both the compound's chemical stability and its recognition by biological targets, as the pyrazole N1 substituent directly influences the electronic character of the heterocycle .

Metabolic Stability Electrophilicity N1-Substituent SAR

Priority Application Scenarios for 1-{[1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane Based on Differentiated Structural Features


Sigma Receptor Ligand Screening Programs Requiring N1-Benzoyl Pyrazole Chemotypes

Patent WO2011147910A1 and related disclosures establish that pyrazole derivatives with N1-acyl substitution represent a privileged scaffold for sigma receptor modulation . The target compound's 3,4-dimethoxybenzoyl-3,5-dimethylpyrazole-4-sulfonylazepane architecture maps directly onto this pharmacophore. Procurement of this specific compound, rather than N1-sulfonyl or N1-unsubstituted analogs, is indicated for any screening cascade designed to identify sigma receptor ligands within this chemical space. The dimethoxy substitution pattern provides a defined starting point for subsequent SAR expansion.

Carbonic Anhydrase Inhibitor Lead Optimization with Isoform Selectivity Requirements

Class-level evidence demonstrates that pyrazole-sulfonamides can achieve differential inhibition across human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX) . The azepane sulfonamide moiety in the target compound distinguishes it from simpler dimethylamino or piperidine sulfonamide analogs, offering a larger steric footprint that may enhance selectivity for specific CA isoforms with spacious active site clefts. The dimethoxybenzoyl group further provides synthetic handles for derivatization aimed at tuning isoform selectivity.

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

With a predicted clogP of 0.25 and TPSA of 87.23 Ų , this compound resides in a favorable region of drug-like chemical space, balancing polarity and lipophilicity. This contrasts with the more lipophilic diethoxy analog (higher MW, larger alkoxy groups), positioning the dimethoxy compound as a preferred starting point for lead optimization programs where maintaining aqueous solubility is a critical design parameter. The compound's compliance with Lipinski's Rule of Five further supports its selection for oral bioavailability-focused projects.

Tool Compound Development for Target Engagement Studies Requiring Conformational Flexibility

The freely rotating 3,4-dimethoxybenzoyl group and the flexible seven-membered azepane ring confer conformational adaptability that is absent in the rigid benzodioxole analog and the smaller piperidine analog . This compound is therefore suited for target classes where induced-fit binding is essential, such as certain kinases, GPCRs, or nuclear receptors. Procurement of this compound over constrained analogs is justified when conformational plasticity is hypothesized to be a determinant of binding affinity.

Quote Request

Request a Quote for 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.